molecular formula C40H52N6O6S2 B13450312 4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

Cat. No.: B13450312
M. Wt: 777.0 g/mol
InChI Key: XEWMTEFQJKJRAZ-ATHHIOESSA-N
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Description

“4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate” is a complex organic compound that features multiple functional groups, including azido, amino, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the azido and amino groups, and the attachment of the sulfonate group. Typical reaction conditions may include:

    Formation of the indolium core: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of the azido group: This can be achieved through nucleophilic substitution reactions using azide salts.

    Attachment of the sulfonate group: This step may involve sulfonation reactions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Potential applications in drug development due to its ability to interact with various biological targets. The sulfonate group may enhance the compound’s solubility and bioavailability.

Industry

The compound can be used in the development of dyes and pigments due to its indolium core, which can impart color to materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    In drug development: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    In bioorthogonal chemistry: The azido group can undergo click chemistry reactions, allowing for the selective labeling of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2Z)-2-[(2E)-2-[2-(3-aminopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
  • 4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

Uniqueness

The presence of the azido group in “this compound” makes it unique compared to similar compounds. This group allows for bioorthogonal reactions, which are not possible with compounds lacking this functional group.

Properties

Molecular Formula

C40H52N6O6S2

Molecular Weight

777.0 g/mol

IUPAC Name

4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22-

InChI Key

XEWMTEFQJKJRAZ-ATHHIOESSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C

Origin of Product

United States

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